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Core Science & Biosynthesis

Foundational

Thiazolidine 1,1-dioxide hydrochloride CAS number and molecular weight

A Comprehensive Guide to Chemical Identity, Synthesis, and Pharmacophore Utility Executive Summary Thiazolidine 1,1-dioxide hydrochloride (CAS: 148296-23-5) is a specialized heterocyclic building block used in the design...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Chemical Identity, Synthesis, and Pharmacophore Utility

Executive Summary

Thiazolidine 1,1-dioxide hydrochloride (CAS: 148296-23-5) is a specialized heterocyclic building block used in the design of peptidomimetics and protease inhibitors.[1] Structurally, it serves as a non-hydrolyzable, electronically modified isostere of proline. Unlike the parent thiazolidine, the 1,1-dioxide (sulfone) moiety introduces significant electron-withdrawing character, altering the pKa of the secondary amine and modifying the hydrogen-bond acceptor profile of the ring system. This guide details the physicochemical properties, validated synthetic routes, and structural applications of this compound in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identifiers
PropertyData
Chemical Name Thiazolidine 1,1-dioxide hydrochloride
Synonyms 1,1-Dioxo-1λ⁶-thiazolidin-3-ium chloride; 3-Azacyclopentane sulfone HCl
CAS Number (Salt) 148296-23-5
CAS Number (Free Base) 80143-07-3
Molecular Formula C₃H₇NO₂S[2][3][4][5][6][7][8][9] · HCl
Molecular Weight 157.62 g/mol (Free Base: 121.16 g/mol )
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Structural Analysis

The molecule consists of a five-membered saturated ring containing a secondary amine and a sulfone group at the 1 and 3 positions, respectively.

  • Electronic Effect: The sulfone (

    
    ) is a strong electron-withdrawing group (EWG). This inductively reduces the electron density on the nitrogen atom compared to proline or unsubstituted thiazolidine.
    
  • Basicity: The pKa of the conjugate acid is significantly lower than that of proline (pKa ~10.6) or thiazolidine (pKa ~6.2), making the free base less nucleophilic but still reactive under basic conditions.

  • Conformation: The ring adopts an envelope conformation similar to proline, allowing it to mimic the

    
     and 
    
    
    
    torsion angles in peptide backbones.

Synthetic Routes & Process Chemistry

The synthesis of Thiazolidine 1,1-dioxide hydrochloride requires careful oxidation control to ensure the sulfur is fully oxidized to the sulfone (


) without forming N-oxides or ring-opening byproducts. The most robust pathway involves N-protection, oxidation, and deprotection.
Reaction Pathway (DOT Visualization)

SynthesisPathway Start Thiazolidine (CAS: 504-79-0) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Thiazolidine Step1->Inter1 Step2 Oxidation (NaIO4, RuCl3 or Oxone) Inter1->Step2 Inter2 N-Boc-Thiazolidine 1,1-Dioxide Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Thiazolidine 1,1-Dioxide Hydrochloride (CAS: 148296-23-5) Step3->Final

Figure 1: Step-wise synthesis of Thiazolidine 1,1-Dioxide Hydrochloride from Thiazolidine.

Critical Process Parameters (CPP)
  • Oxidation Selectivity: Direct oxidation of the free amine can lead to N-oxidation. Protecting the nitrogen with a carbamate (Boc or Cbz) is essential to direct oxidation exclusively to the sulfur.

  • Oxidant Choice:

    • Ruthenium Tetroxide (Catalytic RuCl₃ + NaIO₄): Highly effective for converting sulfides to sulfones under mild conditions.

    • Oxone (Potassium peroxymonosulfate): A greener alternative that works well in aqueous methanol.

    • m-CPBA: Can be used but requires careful stoichiometry (2.2-2.5 eq) and workup to remove benzoic acid byproducts.

  • Salt Formation: The final deprotection with HCl must be anhydrous (e.g., HCl in dioxane or ether) to precipitate the hygroscopic salt in high purity.

Experimental Protocols

Protocol: Synthesis of N-Boc-Thiazolidine 1,1-Dioxide

Objective: Preparation of the protected sulfone intermediate.

  • Protection: Dissolve Thiazolidine (10.0 mmol) in DCM (50 mL). Add Triethylamine (12.0 mmol) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) portion-wise. Stir at RT for 4 hours. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-Thiazolidine.

  • Oxidation: Dissolve N-Boc-Thiazolidine (10.0 mmol) in Acetonitrile/Water (1:1, 40 mL). Add NaIO₄ (30.0 mmol) and RuCl₃·xH₂O (0.05 mmol). Stir vigorously at RT for 12 hours. The reaction turns yellow/black (Ru species).

  • Workup: Quench with saturated Na₂S₂O₃ to reduce excess oxidant. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield N-Boc-thiazolidine 1,1-dioxide as a white solid.

Protocol: Deprotection to Hydrochloride Salt

Objective: Isolation of the final API intermediate (CAS 148296-23-5).

  • Dissolve N-Boc-thiazolidine 1,1-dioxide (5.0 mmol) in 1,4-Dioxane (10 mL).

  • Add 4M HCl in Dioxane (15 mL, 60 mmol) dropwise at 0°C.

  • Allow the mixture to warm to RT and stir for 2-4 hours. A white precipitate should form.

  • Add Diethyl Ether (50 mL) to complete precipitation.

  • Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Dry under high vacuum to afford Thiazolidine 1,1-dioxide hydrochloride .

Structural Biology & Pharmacophore Utility

Thiazolidine 1,1-dioxide is a "privileged scaffold" in drug discovery, particularly for protease inhibitors (e.g., DPPIV, FAP).

Proline vs. Thiazolidine Sulfone Comparison

The substitution of the C-4 methylene in proline with a sulfone group creates distinct electronic and steric advantages.

Pharmacophore Proline Proline Scaffold (Natural) Conf Conformation: Envelope (C-gamma exo) Proline->Conf Rigid Elec Electronics: Strong EWG (Sulfone) Proline->Elec Electron Rich Thiazolidine Thiazolidine 1,1-Dioxide (Synthetic Isostere) Thiazolidine->Conf Rigid Thiazolidine->Elec Electron Deficient HBond H-Bonding: Sulfone oxygens as acceptors Thiazolidine->HBond Additional Interactions Meta Metabolism: Resistant to Prolyl Peptidases Thiazolidine->Meta Enhanced Stability

Figure 2: Pharmacophore comparison highlighting the enhanced metabolic stability and electronic modulation of the sulfone analog.

Key Applications
  • Proteasome Inhibition: The sulfone group increases the electrophilicity of adjacent carbonyls (if acylated), making "warheads" (like boronic acids or nitriles) more reactive toward the catalytic threonine of the proteasome.

  • DPPIV Inhibitors: Used as a P1 surrogate to improve metabolic stability against cleavage while maintaining binding affinity in the S1 pocket.

  • JAK Inhibitors: Utilized as a solubilizing, non-aromatic heterocycle to tune the lipophilicity (LogD) of kinase inhibitors (e.g., Patent WO2010144486A1).

References

  • MolBase. (n.d.). Thiazolidine-1,1-Dioxide Hydrochloride Product Data. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2010). Patent WO2010144486A1: Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.
  • National Institutes of Health (NIH) - PubChem. (n.d.). Thiazolidine 1,1-dioxide Compound Summary. Retrieved from [Link]

Sources

Exploratory

The Emerging Pharmacological Potential of Thiazolidine 1,1-Dioxide Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Untapped Potential The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Untapped Potential

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] The most prominent members of this family are the thiazolidine-2,4-diones (TZDs), renowned for their insulin-sensitizing effects in the treatment of type 2 diabetes.[3] However, the therapeutic reach of thiazolidine derivatives extends far beyond metabolic disorders, with research demonstrating significant potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

This technical guide delves into a less explored, yet potentially highly rewarding, subclass: Thiazolidine 1,1-dioxide derivatives . The oxidation of the sulfur atom to a sulfone (SO₂) dramatically alters the electronic and steric properties of the thiazolidine core. This modification is hypothesized to enhance the scaffold's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to novel target interactions and improved pharmacokinetic profiles. While the body of research on this specific subclass is nascent, this guide will synthesize the established pharmacology of related thiazolidine compounds and present the pioneering findings on 1,1-dioxide derivatives, offering a forward-looking perspective for researchers and drug development professionals.

Synthesis of the Thiazolidine 1,1-Dioxide Core

The synthesis of the foundational thiazolidine ring can be achieved through several established routes, most commonly via the condensation of a primary amine-containing thiol, such as cysteamine, with an aldehyde or ketone.[2] For the widely studied thiazolidine-2,4-dione subclass, a common method involves the reaction of an α-haloacetic acid with thiourea.[4]

The defining feature of the Thiazolidine 1,1-dioxide scaffold, the sulfone group, is typically introduced through the oxidation of the parent thiazolidine's thioether. This transformation is a critical step that unlocks the unique chemical properties of this subclass.

Experimental Protocol: General Synthesis of Thiazolidine-2,4-dione

The following protocol outlines a representative synthesis of the 2,4-thiazolidinedione core, which can serve as a precursor for subsequent oxidation to the 1,1-dioxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1 equivalent) and thiourea (1 equivalent) in water.

  • Reflux: Heat the mixture to reflux and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial condensation, add a strong acid, such as concentrated hydrochloric acid, and continue to reflux for an additional 4-6 hours to hydrolyze the intermediate.

  • Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the 2,4-thiazolidinedione product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2,4-thiazolidinedione.

Workflow for Synthesis of Thiazolidine 1,1-Dioxide Derivatives

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Oxidation to 1,1-Dioxide Thiourea Thiourea Thiazolidinedione Thiazolidine-2,4-dione Core Thiourea->Thiazolidinedione Condensation & Hydrolysis Chloroacetic_Acid α-Chloroacetic Acid Chloroacetic_Acid->Thiazolidinedione Substituted_TZD 5-Arylidene-Thiazolidine-2,4-dione Thiazolidinedione->Substituted_TZD Knoevenagel Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Substituted_TZD Final_Product Thiazolidine-2,4-dione 1,1-Dioxide Derivative Substituted_TZD->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->Final_Product

Caption: Synthetic workflow for Thiazolidine 1,1-dioxide derivatives.

Pharmacological Landscape: A Spectrum of Therapeutic Promise

The thiazolidine scaffold has demonstrated a remarkable breadth of biological activities. This section will explore the key therapeutic areas, detailing the established mechanisms of action for well-known derivatives and presenting the emerging, direct evidence for the pharmacological potential of their 1,1-dioxide counterparts.

Anticancer Activity: A New Frontier

Thiazolidine derivatives, particularly the 2,4-diones, have been extensively investigated for their anticancer properties. Their mechanisms of action are multifaceted, involving both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent pathways.[4]

Established Mechanisms of Action:

  • Cell Cycle Arrest: Activation of PPARγ can lead to the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression, thereby halting proliferation.[4]

  • Induction of Apoptosis: Thiazolidinediones can trigger programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[4]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

Pioneering research has recently brought the thiazolidin-4-one 1,1-dioxide (sulfone) subclass to the forefront of anticancer drug discovery. A study focused on osteosarcoma, a cancer with limited therapeutic options, has unveiled the potent antiproliferative effects of these derivatives.[5]

Key Findings in Osteosarcoma: A series of thiazolidin-4-one sulfone derivatives were synthesized and evaluated, leading to the discovery of a lead compound with significant in vitro and in vivo activity.[5] The structure-activity relationship (SAR) studies from this research provide a critical foundation for the rational design of future anticancer agents based on this scaffold.

Compound IDModificationsIC₅₀ (µM) against Osteosarcoma CellsKey Pharmacokinetic/In Vivo Data
R-8i Initial Hit CompoundPotentPoor metabolic stability (T₁/₂ = 5.36 min) and bioavailability (F = 52.1%).[5]
68 Optimized Lead Compound0.217High metabolic stability (T₁/₂ = 73.8 min), excellent bioavailability (F = 115%), and significant tumor growth inhibition (44.6%) in a xenograft model.[5]

Table summarizing the activity of key thiazolidin-4-one sulfone derivatives against osteosarcoma.[5]

Apoptosis Signaling Pathway

G TZD_Dioxide Thiazolidine 1,1-Dioxide Derivative Bcl2 Bcl-2 (Anti-apoptotic) TZD_Dioxide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TZD_Dioxide->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by thiazolidine derivatives.

Anti-inflammatory Potential

Inflammation is a key pathological component of numerous diseases. Thiazolidinediones have demonstrated significant anti-inflammatory effects, which are, in some cases, independent of PPARγ activation.[5] They have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α from various cell types.[5]

The introduction of the sulfone group in the 1,1-dioxide derivatives could enhance these anti-inflammatory properties. The increased polarity and hydrogen bonding potential of the sulfone moiety may facilitate stronger interactions with the active sites of inflammatory enzymes like Cyclooxygenase-2 (COX-2), a target for many non-steroidal anti-inflammatory drugs (NSAIDs). Further research is warranted to explore this promising avenue.

Antidiabetic Activity: A Paradigm Shift?

The landmark application of thiazolidinediones is in the management of type 2 diabetes, where they act as agonists of PPARγ, enhancing insulin sensitivity.[3] This interaction is highly dependent on the specific structural features of the drug molecule.

The structural alterations in Thiazolidine 1,1-dioxide derivatives—specifically the change from a thioether to a sulfone—will undoubtedly impact their interaction with the PPARγ ligand-binding domain. It is plausible that this could lead to:

  • Altered Agonist Activity: The derivatives might exhibit partial agonism or even antagonism, which could be beneficial in fine-tuning the therapeutic effects and potentially mitigating side effects associated with full PPARγ agonists.

  • Novel Mechanisms: These compounds might exert their glucose-lowering effects through alternative, PPARγ-independent pathways, such as the activation of G-protein coupled receptors like GPR120, which has also been implicated in the action of some thiazolidinedione derivatives.[6]

Antimicrobial and Neuroprotective Roles

The versatility of the thiazolidine scaffold is further underscored by its reported antimicrobial and neuroprotective activities.[7][8] Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[8] In the context of neurodegeneration, thiazolidine compounds have been shown to protect neurons from oxidative stress and apoptosis, and to improve cognitive function in preclinical models of diseases like Parkinson's and Alzheimer's.

The potential of the 1,1-dioxide subclass in these areas remains an open and exciting field of investigation. The unique electronic and steric profile of the sulfone-containing ring could lead to the development of novel antimicrobial agents with new mechanisms of action or neuroprotective compounds with enhanced blood-brain barrier penetration and target engagement.

Conclusion and Future Directions

Thiazolidine 1,1-dioxide derivatives represent a promising, yet largely uncharted, territory in medicinal chemistry. While the broader thiazolidine family has yielded clinically successful drugs and a wealth of pharmacological data, the specific impact of the 1,1-dioxide modification is only beginning to be understood.

The recent breakthroughs in identifying potent anticancer activity in thiazolidin-4-one sulfones against osteosarcoma underscore the immense potential of this subclass.[5] This discovery should serve as a catalyst for a more systematic exploration of their therapeutic applications.

Future research should focus on:

  • Expanding the Chemical Library: The synthesis and screening of a diverse library of Thiazolidine 1,1-dioxide derivatives are crucial to fully map their pharmacological potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is essential for their rational development.

  • Structure-Activity Relationship (SAR) Elucidation: Detailed SAR studies will guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

For drug development professionals and researchers, the Thiazolidine 1,1-dioxide scaffold offers a unique opportunity to innovate beyond the well-trodden path of traditional thiazolidine derivatives, potentially leading to the discovery of next-generation therapies for a range of challenging diseases.

References

  • Burke, J. R., & Christ, G. J. (2002). Thiazolidinediones as anti-cancer agents. Current opinion in investigational drugs (London, England : 2000), 3(10), 1528–1533.
  • Tliba, O., & Amrani, Y. (2011). Anti-inflammatory effects of thiazolidinediones in human airway smooth muscle cells. American journal of respiratory cell and molecular biology, 45(1), 122–130.
  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
  • Nikalje, A. P. G., Ghodke, M., & Ansari, R. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 30(1), 1.
  • Wang, X., Ji, G., Han, X., Hao, H., Liu, W., Xue, Q., Guo, Q., Wang, S., Lei, K., & Liu, Y. (2021). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. RSC medicinal chemistry, 12(6), 950–956.
  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 522-532.
  • Mihailović, M., Djekovic, A., Živković, A., Stanojković, T., Matić, I., & Šukalović, V. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules (Basel, Switzerland), 26(18), 5649.
  • Khan, I., Ali, A., & Ibrar, A. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2020, 1-13.
  • BenchChem. (2025). The Structure-Activity Relationship of Thiazolidinedione Analogs: A Technical Guide. BenchChem.
  • Rahim, F., Ullah, H., & Taha, M. (2020).
  • Wikipedia contributors. (2023, December 29). Thiazolidine. In Wikipedia, The Free Encyclopedia. Retrieved 03:00, February 16, 2026, from [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214.

Sources

Foundational

Thiazolidine 1,1-Dioxide: A Novel Proline Surrogate for Enhanced Structural Control in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Proline's unique constrained cyclic structure is a cornerstone of peptide a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proline's unique constrained cyclic structure is a cornerstone of peptide and protein secondary structure, playing a pivotal role in the molecular recognition events that underpin biological processes. Consequently, the development of proline surrogates to modulate peptide conformation and enhance pharmacokinetic properties is a key strategy in modern drug design. This technical guide introduces thiazolidine 1,1-dioxide as a promising, yet underexplored, proline surrogate. We provide a comprehensive overview of the rationale for its use, a proposed synthetic pathway for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a roadmap for its conformational analysis. This document serves as a practical guide for researchers seeking to leverage the unique stereoelectronic properties of the thiazolidine 1,1-dioxide moiety to engineer novel peptidomimetics with enhanced therapeutic potential.

The Indispensable Role of Proline and the Quest for Its Surrogates

Proline, with its secondary amine integrated into a five-membered pyrrolidine ring, is an anomaly among the canonical amino acids. This cyclic structure imparts significant conformational rigidity to the peptide backbone, restricting the accessible dihedral angles and promoting the formation of specific secondary structures like β-turns and polyproline helices. The cis-trans isomerization of the Xaa-Pro peptide bond is a critical determinant of protein folding and function.

The unique structural contributions of proline have made it a focal point in drug design. However, native proline residues can be susceptible to enzymatic degradation and may not always confer the optimal conformation for receptor binding. This has spurred the development of a diverse array of proline analogues aimed at fine-tuning peptide structure and function.

Thiazolidine 1,1-Dioxide: A Proline Mimic with Enhanced Dipolar Character

Thiazolidine-4-carboxylic acid, a sulfur-containing analogue of proline, has been explored as a proline surrogate. The oxidation of the sulfur atom to the sulfone state, yielding thiazolidine-1,1-dioxide-4-carboxylic acid, introduces a significant alteration in the ring's stereoelectronic properties. The electron-withdrawing sulfone group is expected to influence the ring pucker and the local dipole moment, potentially offering a more rigid and polar scaffold compared to proline. This enhanced polarity may also improve aqueous solubility and bioavailability of the resulting peptidomimetics.

Proposed Synthesis of Fmoc-(4R)-thiazolidine-1,1-dioxide-4-carboxylic acid for Solid-Phase Peptide Synthesis

A robust and efficient synthesis of the Fmoc-protected thiazolidine-1,1-dioxide monomer is paramount for its incorporation into peptides using standard SPPS protocols. We propose a three-step synthetic route starting from commercially available L-cysteine hydrochloride.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of (4R)-Thiazolidine-4-carboxylic acid cluster_1 Step 2: Oxidation to the 1,1-Dioxide cluster_2 Step 3: Fmoc Protection L_cysteine L-Cysteine Hydrochloride Thiazolidine (4R)-Thiazolidine-4-carboxylic acid L_cysteine->Thiazolidine  Aqueous Media, rt Formaldehyde Formaldehyde Formaldehyde->Thiazolidine Thiazolidine_in_step2 (4R)-Thiazolidine-4-carboxylic acid Dioxide (4R)-Thiazolidine-1,1-dioxide-4-carboxylic acid Thiazolidine_in_step2->Dioxide  Methanol/Water, rt Oxone Oxone® Oxone->Dioxide Dioxide_in_step3 (4R)-Thiazolidine-1,1-dioxide-4-carboxylic acid Fmoc_Dioxide Fmoc-(4R)-thiazolidine-1,1-dioxide-4-carboxylic acid Dioxide_in_step3->Fmoc_Dioxide  Aqueous Dioxane, NaHCO3 Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Dioxide

Caption: Proposed synthetic workflow for the Fmoc-protected monomer.

Experimental Protocols

Step 1: Synthesis of (4R)-Thiazolidine-4-carboxylic acid

This procedure is adapted from established literature methods for the condensation of L-cysteine with aldehydes.

  • Dissolution: Dissolve L-cysteine hydrochloride (1.0 eq) in deionized water.

  • Neutralization: Adjust the pH of the solution to approximately 7.0 with a saturated solution of sodium bicarbonate.

  • Condensation: Add an aqueous solution of formaldehyde (1.1 eq) dropwise to the stirring cysteine solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

  • Isolation: Acidify the reaction mixture to pH 3-4 with 1M HCl to precipitate the product.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidation to (4R)-Thiazolidine-1,1-dioxide-4-carboxylic acid

The oxidation of the thiazolidine to the corresponding sulfone can be achieved using a variety of oxidizing agents. Oxone® (potassium peroxymonosulfate) is a mild and effective reagent for this transformation.

  • Suspension: Suspend (4R)-Thiazolidine-4-carboxylic acid (1.0 eq) in a mixture of methanol and water (1:1).

  • Oxidation: Add a solution of Oxone® (2.2 eq) in water dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated solution of sodium sulfite.

  • Isolation: Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Fmoc Protection of (4R)-Thiazolidine-1,1-dioxide-4-carboxylic acid

Standard Fmoc protection protocols can be adapted for the N-protection of the synthesized amino acid.

  • Dissolution: Dissolve (4R)-Thiazolidine-1,1-dioxide-4-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis

The synthesized Fmoc-(4R)-thiazolidine-1,1-dioxide-4-carboxylic acid can be readily incorporated into peptide sequences using standard automated or manual Fmoc-SPPS protocols.

Diagram: Fmoc-SPPS Workflow

G Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of Fmoc-Thiazolidine-1,1-dioxide (HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Peptide Chain Elongation Deprotection2->Elongation Cleavage Cleavage and Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporation
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF) and then treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Activate the Fmoc-(4R)-thiazolidine-1,1-dioxide-4-carboxylic acid (3-5 equivalents) with a suitable coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis and Characterization

A thorough conformational analysis is crucial to understand the structural impact of incorporating thiazolidine 1,1-dioxide into a peptide. A combination of spectroscopic and computational methods should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as COSY, TOCSY, and NOESY/ROESY can provide detailed information on the local conformation of the peptide backbone and the thiazolidine 1,1-dioxide ring. Key parameters to analyze include:

    • Chemical Shifts: Deviations from random coil values can indicate the presence of secondary structure.

    • ³J(HN,Hα) Coupling Constants: These values can be used to estimate the φ dihedral angle.

    • Nuclear Overhauser Effects (NOEs): The presence and intensity of specific NOEs provide distance constraints between protons, which are essential for structure calculation.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the overall secondary structure content of a peptide in solution. By comparing the CD spectra of a peptide containing thiazolidine 1,1-dioxide with its proline-containing counterpart, one can gain insights into how the surrogate influences the global conformation.

Computational Modeling
  • Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape of the peptide. By simulating the peptide in an explicit solvent environment, one can explore the accessible conformations and the relative populations of different secondary structures. These simulations can also be used to predict the puckering of the thiazolidine 1,1-dioxide ring and its influence on the surrounding peptide backbone.

Data Presentation: Comparative Analysis

Table 1: Proposed Comparative Analysis of Proline vs. Thiazolidine 1,1-Dioxide Peptides

PropertyProline-Containing PeptideThiazolidine 1,1-Dioxide PeptideRationale for Comparison
Ring Pucker Cγ-endo and Cγ-exoPredicted to have a distinct puckering preferenceThe sulfone group will significantly alter the ring's stereoelectronics.
Cis/Trans Isomerism Readily interconvertsMay favor one isomer due to steric/electronic effectsThe bulky sulfone group could create a higher energy barrier for isomerization.
Solubility ModerateExpected to be higherThe polar sulfone group should enhance aqueous solubility.
Proteolytic Stability Susceptible to cleavageExpected to be more stableThe non-natural amino acid is less likely to be recognized by proteases.
Receptor Binding Affinity BaselineTo be determinedThe altered conformation may lead to enhanced or diminished binding.

Conclusion and Future Directions

Thiazolidine 1,1-dioxide represents a compelling and largely unexplored proline surrogate with the potential to impart novel structural and physicochemical properties to peptidomimetics. The proposed synthetic route provides a clear path for its incorporation into peptides, and the outlined analytical and computational methods will be crucial for elucidating its conformational effects. The systematic investigation of this novel building block will undoubtedly expand the toolbox of medicinal chemists and pave the way for the design of next-generation peptide-based therapeutics with enhanced efficacy and drug-like properties. Future work should focus on the synthesis of a variety of peptides containing this surrogate and the comprehensive evaluation of their biological activities in relevant disease models.

References

  • Blassino, C., et al. (1979). Oxidation of D-thiazolidine-4-carboxylic acid by hog kidney D-aminoacid oxidase. The Italian journal of biochemistry, 28(1), 1-10.
  • Chopra, S., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS medicinal chemistry letters, 6(10), 1068-1073.
  • Khan, K. M., et al. (2011). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 24(3), 327-332.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(8), 499-515.
  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126.
  • Iannucci, C., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International journal of molecular sciences, 23(18), 10899.
  • Burlina, F., et al. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Organic & biomolecular chemistry, 9(10), 3848-3852.
  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical biochemistry, 233(1), 87-93.
  • Gualtieri, M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank, 2021(4), M1284.
  • Paterniti Jr, J. R., Wilkie, D., & Eaton, N. R. (1978). Selective Inhibition of Growth by the Proline Analogue Thiazolidine-4-Carboxylic Acid and Its Probable Mode of Action in Saccharomyces cerevisiae. Antimicrobial agents and chemotherapy, 13(4), 672-678.
  • Futaki, S., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides.
  • Li, P., & Chan, T. H. (2015).
Exploratory

Technical Guide: History and Discovery of Thiazolidine 1,1-Dioxide Synthesis Pathways

Executive Summary The Thiazolidine 1,1-dioxide scaffold represents a critical structural evolution in heterocyclic chemistry, transitioning from lipophilic thioethers to highly polar, hydrogen-bond-accepting cyclic sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Thiazolidine 1,1-dioxide scaffold represents a critical structural evolution in heterocyclic chemistry, transitioning from lipophilic thioethers to highly polar, hydrogen-bond-accepting cyclic sulfones. Unlike their isothiazolidine (1,2-sultam) counterparts, 1,3-thiazolidine 1,1-dioxides are characterized by the separation of the sulfur and nitrogen atoms by a single methylene bridge. This specific geometry has proven vital in the design of FabH inhibitors (antibacterials) and protease inhibitors , where the sulfone moiety acts as a non-hydrolyzable transition state mimic or a polar anchor in the enzyme active site.

This guide synthesizes the historical progression of this scaffold, details the "Gold Standard" oxidative protocols, and explores de novo cyclization strategies, supported by mechanistic insights and self-validating experimental workflows.

Part 1: Historical Evolution & Structural Significance

The Shift from Thiazolidine to Sulfone

Historically, the thiazolidine ring (tetrahydrothiazole) was explored primarily as a saturated analog of thiazole and a protected form of cysteine. The discovery of the 1,1-dioxide derivative emerged from the need to modulate the physicochemical properties of drug candidates.

  • Early Era (1950s-1970s): Initial synthesis focused on simple oxidation using harsh reagents like potassium permanganate (

    
    ). These methods were often low-yielding due to ring-opening side reactions (beta-elimination).
    
  • Modern Era (1990s-Present): The rise of structure-based drug design (SBDD) identified the sulfone group (

    
    ) as a critical pharmacophore. It serves as a strong hydrogen bond acceptor (two oxygen atoms) without the nucleophilicity of the amine or the reactivity of the sulfide.
    
Structural Distinction

It is imperative to distinguish the target scaffold from its isomers:

  • 1,3-Thiazolidine 1,1-dioxide (Target): Cyclic sulfone. S at position 1, N at position 3.[1]

  • 1,2-Isothiazolidine 1,1-dioxide: Cyclic sulfonamide (Sultam). S at position 1, N at position 2.

The 1,3-arrangement allows for unique substitution patterns at the C2 position (between S and N), which is highly acidic and amenable to functionalization.

Part 2: The Oxidative Pathway (The "Classical" Route)

The most robust route to thiazolidine 1,1-dioxides is the direct oxidation of the parent thiazolidine ring. This approach allows chemists to build complex stereocenters on the stable sulfide precursor before the final oxidative step.

Mechanistic Causality

The oxidation proceeds in two distinct steps:

  • S-Oxidation (Fast): Formation of the sulfoxide (

    
    ). This introduces a new chiral center (often a mixture of diastereomers).
    
  • Sulfone Formation (Slow): Oxidation of the sulfoxide to the sulfone (

    
    ). This step is electronically more difficult because the sulfoxide oxygen withdraws electron density from the sulfur atom, making it less nucleophilic toward the oxidant.
    
Protocol A: mCPBA Oxidation (Laboratory Standard)

Why this works:m-Chloroperbenzoic acid (mCPBA) is soluble in organic solvents (DCM, chloroform), allowing the reaction to proceed at low temperatures to minimize side reactions like N-oxidation or Pummerer-type rearrangements.

Self-Validating Protocol:

  • Dissolution: Dissolve 1.0 equiv of the thiazolidine derivative in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Temperature Control: Cool the solution to

    
     using an ice bath. Critical: Exothermic reaction; heat can degrade the reagent.
    
  • Addition: Add 2.2 - 2.5 equiv of mCPBA (77% max purity grade) portion-wise over 15 minutes.

  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor via TLC.

    • Checkpoint: The intermediate sulfoxide will appear as a more polar spot than the starting material. The sulfone will be slightly less polar than the sulfoxide but more polar than the sulfide.

  • Quenching (The Validation Step): Add saturated aqueous

    
     (sodium thiosulfate) or 
    
    
    
    .
    • Test: Use starch-iodide paper. If the paper remains white (no color change), excess oxidant is neutralized. If it turns blue/black, continue stirring with thiosulfate.

  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct. Dry organic layer over 
    
    
    
    .
Protocol B: Potassium Permanganate ( ) (Scale-Up)

Why this works: For simple substrates lacking oxidation-sensitive functional groups (like alkenes),


 in acetic acid or aqueous acetone is cost-effective and green.

Key Constraint: The nitrogen atom usually requires protection (e.g., N-acyl, N-Boc) to prevent oxidation to the N-oxide or oxidative cleavage.

Part 3: De Novo Cyclization Strategies

While oxidation is standard, de novo synthesis is required when the thiazolidine precursor is unstable or difficult to access.

Intramolecular Cyclization of Amino-Sulfones

This pathway constructs the ring by forming the C-N bond last.

  • Precursor: Bis(chloromethyl) sulfone or vinyl sulfone derivatives reacting with primary amines.

  • Mechanism: Double nucleophilic substitution (S_N2) or Michael addition followed by alkylation.

Visualization of Pathways

The following diagram illustrates the logical flow from precursors to the final scaffold.

ThiazolidineSynthesis cluster_0 Oxidative Pathway (Standard) Start_Thiazolidine Parent Thiazolidine (Sulfide) Inter_Sulfoxide Intermediate Sulfoxide Start_Thiazolidine->Inter_Sulfoxide Oxidation (1 eq) (mCPBA/H2O2) Product_Sulfone Thiazolidine 1,1-Dioxide Inter_Sulfoxide->Product_Sulfone Oxidation (2nd eq) (Slow Step) Precursor_Amine Primary Amine (R-NH2) Precursor_Amine->Product_Sulfone Double Michael Addn. or Alkylation Precursor_Sulfone Divinyl Sulfone / Bis-electrophile Precursor_Sulfone->Product_Sulfone

Caption: Figure 1. Dual pathways to Thiazolidine 1,1-dioxides.[2] The solid blue line represents the standard oxidative route; the dashed red line represents de novo cyclization.

Part 4: Comparative Data & Reagent Selection

The choice of oxidant dictates the yield and purity profile.

OxidantConditionsYield (Typical)SelectivityKey Limitation
mCPBA DCM,

85-95%HighGenerates organic acid waste; difficult workup on large scale.
Oxone® MeOH/H2O, RT80-90%Very HighRequires aqueous solvent; may not dissolve lipophilic substrates.

/

Water, catalytic70-85%ModerateGreen chemistry; requires catalyst; slow reaction rate.

AcOH or Acetone60-80%LowHarsh; over-oxidation possible; creates MnO2 sludge.

Part 5: Therapeutic Utility & Biological Logic

The transition from thiazolidine to thiazolidine 1,1-dioxide is often driven by the need to improve metabolic stability and target engagement.

Case Study: FabH Inhibitors

Research into Escherichia coli beta-ketoacyl-ACP-synthase III (FabH) inhibitors utilized the thiazolidine 1,1-dioxide scaffold.

  • Mechanism: The sulfone oxygen atoms form critical hydrogen bonds with active site residues (e.g., His-Asn-Cys triad) that the parent sulfide cannot.

  • Result: The 1,1-dioxides showed selective activity against E. coli FabH (IC50 values in the micromolar range) compared to the sulfide analogs [1].

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold Thiazolidine 1,1-Dioxide Core H_Bond Sulfone Oxygens: H-Bond Acceptors Scaffold->H_Bond Target Binding Polarity Increased Polarity: Solubility & Metabolic Stability Scaffold->Polarity ADME Properties Geometry Tetrahedral Sulfur: Mimics Transition States Scaffold->Geometry Enzyme Inhibition

Caption: Figure 2. Pharmacological advantages of the sulfone moiety in drug design.

References

  • Synthesis and biological evaluation of thiazolidine-2-one 1,1-dioxide as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH). Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Source: ResearchGate / Tetrahedron URL:[Link]

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis. (Context on Sultam/Sulfonamide cyclization strategies) Source: NIH / ACS Combinatorial Science URL:[Link]

  • m-Chloroperbenzoic Acid (mCPBA) Oxidation Protocols. Source: University of Rochester / Not Voodoo URL:[Link]

Sources

Foundational

Thiazolidine 1,1-dioxide hydrochloride safety data sheet (SDS) analysis

Technical Safety Analysis: Thiazolidine 1,1-dioxide Hydrochloride Executive Summary This technical guide provides a comprehensive safety and handling analysis of Thiazolidine 1,1-dioxide hydrochloride . Unlike the widely...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Analysis: Thiazolidine 1,1-dioxide Hydrochloride

Executive Summary

This technical guide provides a comprehensive safety and handling analysis of Thiazolidine 1,1-dioxide hydrochloride . Unlike the widely documented thiazolidine-2,4-diones (glitazones), this compound is a specific oxidized heterocyclic intermediate used in the synthesis of peptidomimetics and protease inhibitors.

Critical Advisory: The sulfone moiety (1,1-dioxide) at the 1-position significantly alters the electronic properties of the ring compared to the parent thiazolidine, reducing the basicity of the amine. Consequently, the hydrochloride salt form requires specific handling to prevent hydrolytic degradation and disproportionation. This guide synthesizes data from structural analogs and available safety protocols to establish a self-validating safety framework.

Chemical Identity & Characterization

Precise identification is the first step in safety management. The nomenclature "Thiazolidine" implies the 1,3-isomer.[1][2] The 1,2-isomer is correctly termed "Isothiazolidine" (propane sultam). This guide focuses on the 1,3-thiazolidine derivative.[1][2]

ParameterDetail
Chemical Name Thiazolidine 1,1-dioxide hydrochloride
Synonyms 1,3-Thiazolidine 1,1-dioxide HCl; 1-thia-3-azacyclopentane 1,1-dioxide hydrochloride
CAS Number (Free Base) 80143-07-3 (Generic/Analogous)
Molecular Formula C₃H₇NO₂S[2][3][4][5][6] · HCl
Molecular Weight 121.16 (Free Base) + 36.46 (HCl) ≈ 157.62 g/mol
Structural Features Cyclic secondary amine; Sulfone group (electron-withdrawing); Hydrochloride counterion
Structural Visualization

The following diagram illustrates the connectivity and the critical sites for reactivity (Amine N3 and Sulfone S1).

G Substance Thiazolidine 1,1-dioxide HCl S1 S1 (Sulfone) Electron Withdrawing Substance->S1 Oxidation State +4 N3 N3 (Amine) Protonation Site Substance->N3 Secondary Amine HCl HCl Counterion Substance->HCl Salt Formation S1->N3 Inductive Effect (Reduces Basicity)

Caption: Structural connectivity of Thiazolidine 1,1-dioxide HCl highlighting the inductive influence of the sulfone group on the amine center.

Hazard Identification & Risk Assessment

While specific toxicological data for the hydrochloride salt is limited, risk is assessed via Read-Across Methodology using the parent Thiazolidine (CAS 504-78-9) and the functional Sulfone group.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from thiazolidine analogs.

  • Skin Corrosion/Irritation: Category 2 (H315) – Acidic nature of HCl salt.

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory irritation.

Structural Alerts
  • Sulfone Moiety: Generally stable, but metabolic reduction can yield sulfinates.

  • Secondary Amine Salt: Potential for nitrosamine formation if exposed to nitrating agents (e.g., sodium nitrite) under acidic conditions. Strictly avoid nitrite sources.

  • Acidity: Hydrolysis of the HCl salt releases hydrochloric acid, posing a corrosion risk to mucous membranes.

Handling, Storage, & Stability Protocols

The stability of Thiazolidine 1,1-dioxide hydrochloride is governed by the hygroscopicity common to amine hydrochlorides and the electron-withdrawing nature of the sulfone.

Storage Architecture
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory. The salt is likely hygroscopic .

  • Container: Tightly sealed glass or PTFE. Avoid metal containers due to potential acid corrosion.

Experimental Handling Workflow

This self-validating workflow ensures operator safety and compound integrity.

SafetyWorkflow Start Start: Handling Request PPE 1. PPE Verification (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Env 2. Environment Check (Fume Hood On?) PPE->Env Weigh 3. Weighing (Closed Balance, Inert Atmo) Env->Weigh Pass Stop HALT: Ventilate Env->Stop Fail Solub 4. Solubilization (Water/Methanol - Exothermic?) Weigh->Solub AcidCheck 5. pH Check (Verify Acidic pH < 4) Solub->AcidCheck Use Use AcidCheck->Use Proceed

Caption: Operational workflow for handling Thiazolidine 1,1-dioxide HCl, emphasizing environmental controls and acidity verification.

Solubility & Solution Stability
  • Solvent: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).

  • Stability: Aqueous solutions are acidic. The sulfone ring is resistant to hydrolysis under neutral conditions but may degrade under strong basic conditions (Ring Opening via Beta-Elimination).

    • Protocol: Prepare solutions fresh. Do not store aqueous solutions >24 hours unless frozen.

Toxicological Analysis

Mechanism of Toxicity: The toxicity profile is driven by two components:

  • Local Effects (HCl): Irritation to tissues upon contact due to proton release.

  • Systemic Effects (Thiazolidine 1,1-dioxide):

    • Metabolism: Thiazolidine rings can undergo ring-opening to form cysteamine derivatives or oxidation to chemically inert species.

    • QSAR Prediction: Unlike Thiazolidinediones (glitazones) which activate PPARγ, the simple 1,1-dioxide core lacks the lipophilic tail required for nuclear receptor binding, reducing the risk of specific metabolic disruption (e.g., hypoglycemia) but retaining general amine toxicity.

Quantitative Data (Estimated from Analogs):

EndpointValue/ObservationSource/Analog
LD50 (Oral, Rat) ~300 - 2000 mg/kgThiazolidine (CAS 504-78-9)
Skin Sensitization Potential SensitizerGeneral Secondary Amines
Mutagenicity Negative (Ames Test predicted)Sulfone stability

Emergency Response Protocols

These protocols are designed to be executed immediately without external consultation.

  • Eye Contact:

    • Immediately flush with water for 15 minutes .

    • Hold eyelids open to ensure irrigation of the entire surface.

    • Mechanism: Neutralizes the HCl component and dilutes the organic irritant.

  • Skin Contact:

    • Brush off dry particles (prevent exothermic hydration on skin).

    • Wash with soap and copious water.

    • Monitor for delayed erythema (acid burn).

  • Inhalation:

    • Move to fresh air.

    • If breathing is labored, administer oxygen (trained personnel only).

    • Alert: Inhalation of HCl dust can cause pulmonary edema.

Disposal & Environmental Impact

Disposal Protocol:

  • Neutralization: Dissolve in water and carefully neutralize with Sodium Bicarbonate (

    
    ) until effervescence ceases.
    
  • Incineration: The organic component contains Nitrogen and Sulfur. It must be incinerated in a facility equipped with a scrubber to handle NOx and SOx emissions.

  • Prohibition: Do not discharge into drains. The sulfone moiety is polar and potentially persistent in water tables.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10444, Thiazolidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Thiazolidine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Thiazolidine 1,1-dioxide hydrochloride from thiazolidine

Application Note: Synthesis of Thiazolidine 1,1-dioxide Hydrochloride Executive Summary Thiazolidine 1,1-dioxide (1,3-thiazolidine 1,1-dioxide) represents a critical "sultam" scaffold in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Thiazolidine 1,1-dioxide Hydrochloride

Executive Summary

Thiazolidine 1,1-dioxide (1,3-thiazolidine 1,1-dioxide) represents a critical "sultam" scaffold in medicinal chemistry, serving as a structural core for beta-lactamase inhibitors (e.g., Sulbactam analogs) and protease inhibitors.[1] While the parent thiazolidine ring is susceptible to hydrolytic ring-opening (reverting to cysteamine and formaldehyde), the oxidized sulfone derivative is significantly more stable and pharmacologically active.

This Application Note details a robust, high-yield protocol for the synthesis of Thiazolidine 1,1-dioxide Hydrochloride directly from thiazolidine. Unlike traditional permanganate oxidations which generate heavy metal waste and require tedious workups, this protocol utilizes a catalytic tungstate-peroxide system . This method ensures chemoselectivity—oxidizing the sulfur atom while preserving the cyclic amine—and simplifies the isolation of the hydrochloride salt.

Scientific Rationale & Mechanism

The Challenge: Chemoselectivity & Stability

The oxidation of thiazolidine (


) presents two primary challenges:
  • N-Oxidation vs. S-Oxidation: Secondary amines are prone to oxidation (forming N-oxides or hydroxylamines). To prevent this, the nitrogen lone pair must be deactivated, typically via protonation (pH < pKa) or transient protection.

  • Ring Stability: The N-C-S linkage (thioaminal) in thiazolidine is hydrolytically unstable. However, oxidation to the sulfone (

    
    ) converts the thioaminal into a cyclic sulfonamide (sultam), which imparts high chemical stability. The reaction kinetics must favor S-oxidation over hydrolysis.
    
The Solution: Tungstate-Catalyzed Peroxidation

We employ Sodium Tungstate (


) as a catalyst with Hydrogen Peroxide (

) in an acidic medium.
  • Mechanism: The tungstate ion reacts with

    
     to form peroxotungstate species (
    
    
    
    or
    
    
    ). These are electrophilic oxidants that selectively transfer oxygen to the sulfur atom.
  • Acidic Conditions: Performing the reaction in dilute HCl serves a dual purpose: it protonates the amine (

    
    ), protecting it from oxidation, and it accelerates the electrophilic attack on the sulfur.
    

Experimental Protocol

Reagents & Equipment
  • Starting Material: Thiazolidine (98% purity). Note: Thiazolidine is a liquid; Density ~1.13 g/mL.

  • Oxidant: Hydrogen Peroxide (30% w/w aq.[2] solution).

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ).
    
  • Solvent/Acid: Hydrochloric Acid (concentrated and 1M), Ethanol (for crystallization).

  • Equipment: 3-neck round-bottom flask, internal thermometer, addition funnel, magnetic stirrer, ice bath.

Step-by-Step Procedure

Step 1: Salt Formation and Catalyst Loading

  • Charge a 250 mL 3-neck flask with Thiazolidine (8.9 g, 100 mmol) .

  • Add 50 mL of 2M HCl slowly with stirring. The solution will exotherm slightly as the hydrochloride salt forms.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add Sodium Tungstate Dihydrate (0.66 g, 2 mmol, 2 mol%) . Stir until dissolved.

Step 2: Controlled Oxidation

  • Measure Hydrogen Peroxide 30% (25 mL, ~220 mmol, 2.2 equiv) into the addition funnel.

  • Critical: Add the peroxide dropwise over 45–60 minutes. Maintain the internal temperature below 10 °C .

    • Reasoning: The oxidation of sulfide to sulfoxide is fast and exothermic. The second step (sulfoxide to sulfone) is slower and requires slightly higher energy, but thermal runaway must be avoided to prevent ring degradation.

  • After addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 12–16 hours (overnight) to ensure complete conversion to the sulfone.

Step 3: Workup and Isolation

  • Test for excess peroxide using starch-iodide paper (turns blue). If positive, quench by adding small portions of solid Sodium Bisulfite (

    
    ) until the test is negative.
    
  • Concentrate the reaction mixture under reduced pressure (Rotavap, 50 °C bath) to remove water and excess HCl. A wet white solid/slurry will remain.

  • Crystallization: Add Ethanol (50 mL) to the residue. Heat to reflux to dissolve the organic salt, leaving inorganic salts (tungstate/sodium chloride) insoluble.

  • Filter the hot solution through a sintered glass funnel (or Celite pad) to remove inorganic impurities.

  • Cool the filtrate to 0 °C. White crystalline needles of Thiazolidine 1,1-dioxide hydrochloride will precipitate.

  • Filter the product, wash with cold ethanol/ether (1:1), and dry in a vacuum oven at 40 °C.

Data Analysis & Validation

Expected Results
ParameterSpecificationNotes
Appearance White Crystalline SolidHygroscopic; store in desiccator.
Yield 75% - 85%Losses primarily due to solubility in mother liquor.
Melting Point 218 - 222 °C (dec.)Decomposes upon melting.
Solubility Water (High), DMSO (High), EtOH (Mod.)Insoluble in non-polar solvents (Hexane, DCM).
Spectroscopic Characterization (NMR)

The oxidation is confirmed by the significant downfield shift of the protons adjacent to the sulfur atom.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.45 (s, 2H, 
      
      
      
      ) – Note: Significant downfield shift from ~3.8 in thiazolidine.
    • 
       3.60 (t, 2H, 
      
      
      
      )
    • 
       3.45 (t, 2H, 
      
      
      
      )
  • 
     NMR: 
    
    • Signals typically appear at ~65 ppm (

      
      ), ~45 ppm (
      
      
      
      ), and ~50 ppm (
      
      
      ).

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical control points for the synthesis.

ThiazolidineSynthesis cluster_controls Critical Process Controls Start Thiazolidine (Liquid, Unstable) Acid Acidification (HCl, pH < 2) Start->Acid Protonation Salt Thiazolidine HCl (N-Protected) Acid->Salt Stabilization Oxidation Oxidation (H2O2 / Na2WO4) Salt->Oxidation + Catalyst Intermediate Sulfoxide Intermediate Oxidation->Intermediate Fast Step (Exothermic) Control1 Temp < 10°C (Prevent Ring Opening) Oxidation->Control1 Product Thiazolidine 1,1-dioxide Hydrochloride Intermediate->Product Slow Step (Sulfone Formation) Control2 Excess Oxidant (Ensure S->SO2) Intermediate->Control2

Caption: Reaction workflow for the catalytic oxidation of thiazolidine to thiazolidine 1,1-dioxide, highlighting the two-stage oxidation and critical temperature controls.

References

  • Vertex Pharmaceuticals. (2010). Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK. WO2010144486A1. (Describes the use of Thiazolidine 1,1-dioxide hydrochloride as a reagent). Link

  • Smolecule. (n.d.). 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide Product Page. (Provides physical data for related thiazolidine 1,1-dioxide derivatives). Link

  • Organic Chemistry Portal. (2010). Sulfone synthesis by oxidation. (General protocols for sulfide to sulfone oxidation using H2O2/Tungstate). Link

  • Taxak, N., et al. (2011).[3] S-Oxidation of Thiazolidinedione with Hydrogen Peroxide: A Theoretical Study. Journal of Physical Chemistry A. (Mechanistic insights into thiazolidine ring oxidation). Link

  • Guidechem. (n.d.). Thiazolidine Preparation and Properties. (Background on thiazolidine stability and hydrolysis). Link

Sources

Application

Application Notes and Protocols for N-Protection of Thiazolidine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Protection for Thiazolidine 1,1-Dioxide Thiazolidine 1,1-dioxi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Protection for Thiazolidine 1,1-Dioxide

Thiazolidine 1,1-dioxide, a five-membered cyclic sulfamide, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its structural rigidity and the presence of a sulfonamide moiety make it an attractive building block for the design of novel therapeutic agents and complex molecular architectures. The nitrogen atom of the sulfamide group, however, possesses a reactive proton and can participate in various chemical transformations. To achieve regioselective modifications at other positions of the heterocyclic ring or to prevent undesired side reactions during multi-step syntheses, the protection of this nitrogen atom is often a critical strategic step.

This comprehensive guide provides detailed application notes and field-proven protocols for the N-protection of thiazolidine 1,1-dioxide. We will delve into the rationale behind the selection of protecting groups and reaction conditions, supported by mechanistic insights and authoritative references.

The Acidic Nature of the Thiazolidine 1,1-Dioxide N-H Bond: A Key to Reactivity

The two electron-withdrawing sulfonyl groups significantly increase the acidity of the N-H proton in thiazolidine 1,1-dioxide, making it susceptible to deprotonation by a suitable base. The pKa of the N-H proton in cyclic sulfamides is generally lower than that of acyclic sulfonamides, often falling in the range of 7-10, depending on the ring size and substituents. This acidity is the cornerstone of N-protection strategies, as it allows for the formation of a nucleophilic nitrogen anion that can readily react with electrophilic protecting group precursors.

Core N-Protection Strategies and Protocols

The choice of an appropriate N-protecting group for thiazolidine 1,1-dioxide is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection. Here, we detail the application of three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

N-tert-Butoxycarbonyl (Boc) Protection: A Robust and Versatile Choice

The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, except for strong acids. Its introduction onto the thiazolidine 1,1-dioxide nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Causality Behind Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂).

  • Base: A non-nucleophilic base is required to deprotonate the acidic N-H of the thiazolidine 1,1-dioxide without competing in the reaction with Boc₂O. 4-(Dimethylamino)pyridine (DMAP) is an excellent catalyst for this acylation reaction. It reacts with Boc₂O to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the deprotonated thiazolidine 1,1-dioxide. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as the stoichiometric base to neutralize the acid generated during the reaction.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent hydrolysis of the Boc anhydride and the reactive intermediates.

Experimental Protocol: N-Boc Protection of Thiazolidine 1,1-Dioxide

Materials:

  • Thiazolidine 1,1-dioxide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiazolidine 1,1-dioxide (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-thiazolidine 1,1-dioxide.

Diagram: N-Boc Protection Workflow

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_reagents Thiazolidine 1,1-dioxide Boc₂O TEA, DMAP (cat.) DCM reaction Stir at 0°C to RT 12-24 hours start_reagents->reaction Mix workup 1. Dilute with DCM 2. Wash with NaHCO₃(aq) 3. Wash with Brine 4. Dry (Na₂SO₄) reaction->workup Reaction Complete purification Silica Gel Chromatography workup->purification Crude Product product N-Boc-thiazolidine 1,1-dioxide purification->product Purified Product Cbz_Protection_Mechanism Thiazolidine Thiazolidine 1,1-dioxide Anion Thiazolidinide Anion Thiazolidine->Anion Deprotonation Base Base (e.g., CO₃²⁻) Base->Anion CbzCl Benzyl Chloroformate (Cbz-Cl) Anion->CbzCl Nucleophilic Attack Product N-Cbz-thiazolidine 1,1-dioxide CbzCl->Product

Technical Notes & Optimization

Troubleshooting

Solubility of Thiazolidine 1,1-dioxide hydrochloride in organic solvents

Technical Support Center: Solubility & Handling of Thiazolidine 1,1-dioxide Hydrochloride Part 1: Executive Technical Summary Compound: Thiazolidine 1,1-dioxide hydrochloride CAS Registry (Base): 504-78-9 (Thiazolidine p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of Thiazolidine 1,1-dioxide Hydrochloride

Part 1: Executive Technical Summary

Compound: Thiazolidine 1,1-dioxide hydrochloride CAS Registry (Base): 504-78-9 (Thiazolidine parent); Specific salt forms vary by synthesis. Chemical Class: Cyclic Sulfone Amine Salt.[1][2]

The Core Challenge: Thiazolidine 1,1-dioxide hydrochloride presents a "solubility paradox" common to small heterocyclic salts. It possesses a highly polar sulfone group (


) and an ionic ammonium chloride moiety.[1][2] This dual-polarity renders it highly soluble in water  and polar aprotic solvents (DMSO) , but sparingly soluble to insoluble  in common organic extraction solvents (DCM, Ether, Hexane).[2]

Quick Reference Solubility Profile:

  • Primary Solvents (High Solubility): Water, DMSO, DMF.[1][2]

  • Process Solvents (Temperature Dependent): Methanol, Ethanol (Soluble hot; precipitates cold).[1][2]

  • Anti-Solvents (Insoluble): Diethyl Ether, Hexane, Chloroform, Dichloromethane (DCM).[2]

Part 2: Detailed Solubility Matrix

The following data aggregates physicochemical behaviors of cyclic sulfone amine salts. Use this table to select the correct solvent for your specific application (Synthesis, Purification, or Assay).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous Water (pH < 7) Excellent (>100 mg/mL)Ideal for stock solutions.[1] Warning: The solution will be acidic due to HCl hydrolysis.[1][2]
Polar Aprotic DMSO High (~50-100 mg/mL)Preferred for biological assays.[2] Hygroscopic nature of the salt requires anhydrous DMSO to prevent water uptake.[1][2]
Polar Aprotic DMF Good Alternative to DMSO.[1][2] Harder to remove via evaporation due to high boiling point.[1][2]
Polar Protic Methanol Moderate Good solubility at reflux.[1][2] Often used for recrystallization or transferring the compound.[1][2]
Polar Protic Ethanol Low to Moderate Critical: Solubility is highly temperature-dependent.[1][2] Ideal for recrystallization (dissolve hot, crystallize cold).[1][2]
Chlorinated DCM / Chloroform Poor / Insoluble Use these to wash away non-polar impurities; the product will remain as a solid.[1][2]
Non-Polar Diethyl Ether / Hexane Insoluble Use as an "anti-solvent" to force precipitation from Methanol or Ethanol.[1][2]

Part 3: Experimental Workflows & Protocols

Workflow A: Preparation of Stock Solutions for Biological Assays

Objective: Create a stable, concentrated stock (e.g., 100 mM) without crashing out or degrading the compound.

Protocol:

  • Weighing: Weigh the hydrochloride salt rapidly. Note: HCl salts are hygroscopic; prolonged exposure to air will result in water weight error.[1]

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Grade, Anhydrous.[1][2]

    • Why? Water promotes hydrolysis over time.[1][2] DMSO stabilizes the sulfone dipole.[1][2]

  • Dissolution: Add DMSO to the solid.[1][2] Vortex vigorously for 30-60 seconds.[1][2]

    • Troubleshooting: If undissolved particles remain, sonicate at 35°C for 5 minutes. Avoid temperatures >50°C to prevent thermal degradation of the amine.[1][2]

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: Stable for 3-6 months in DMSO at -20°C.

Workflow B: Purification via Recrystallization

Objective: Purify crude Thiazolidine 1,1-dioxide HCl using its temperature-dependent solubility profile.

Protocol:

  • Dissolution: Suspend the crude solid in Methanol (approx. 10 mL per gram).

  • Heating: Heat the mixture to reflux (approx. 65°C) with stirring until fully dissolved.

    • Check: If solids remain after 10 mins at reflux, hot filter to remove inorganic impurities.[1][2]

  • Precipitation: Remove from heat. Slowly add Diethyl Ether (Anti-solvent) dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Crystallization: Cool the flask gradually to Room Temperature (RT), then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals under vacuum. Wash with cold Ether.[1][2]

Part 4: Visualizing the Logic

Diagram 1: Solubility Decision Tree

This logic flow helps you choose the right solvent based on your experimental goal.[1][2]

SolubilityLogic Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Isolation Start->Purification DMSO Use DMSO (Anhydrous) BioAssay->DMSO Standard Water Use Water (Check pH!) BioAssay->Water If DMSO toxic DCM_Wash Wash with DCM (Product stays solid) Synthesis->DCM_Wash Remove Impurities Recryst Recrystallization Purification->Recryst MeOH_Hot 1. Dissolve in Hot MeOH Recryst->MeOH_Hot Ether_Cold 2. Add Ether + Cool MeOH_Hot->Ether_Cold

Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Purification).

Part 5: Troubleshooting & FAQs

Q1: The compound "oiled out" instead of crystallizing. What happened?

  • Cause: This usually happens if the anti-solvent (Ether/Hexane) is added too quickly or if the solution is too concentrated.[1][2]

  • Fix: Re-heat the mixture until the oil dissolves back into the solution. Add a small amount of the polar solvent (Methanol/Ethanol) to dilute it slightly.[1][2] Allow it to cool very slowly (wrap the flask in foil or a towel to insulate). Scratching the glass with a spatula can induce nucleation.[1][2]

Q2: My aqueous solution is very acidic. Is this normal?

  • Analysis: Yes. This is a hydrochloride salt.[1][2][3][4] In water, it dissociates into the thiazolidine cation and

    
    .[2] The protonated amine is acidic (
    
    
    
    typically 8-9 for the conjugate acid, but the HCl itself lowers bulk pH).[2]
  • Fix: If your assay is pH-sensitive, prepare the stock in DMSO, then dilute into a buffered media (PBS or HEPES) to neutralize the acidity immediately before use.[2]

Q3: Can I use Chloroform to extract this compound from water?

  • Answer: No. The hydrochloride salt is ionic and will remain in the aqueous phase.[1][2]

  • Workaround: To extract into organic solvents, you must first "free base" the compound.[1][2] Add weak base (

    
    ) to the water until pH > 9, then extract with Ethyl Acetate or DCM.[1][2] Note: The free base may be less stable than the HCl salt.[1][2]
    

Q4: The solid is sticky/clumpy.[1][2] Is it degraded?

  • Analysis: Likely not degraded, but it has absorbed moisture.[1][2] Thiazolidine HCl salts are hygroscopic.[1][2]

  • Fix: Dry the solid in a vacuum desiccator over

    
     or silica gel overnight before weighing for critical experiments.
    

Part 6: References

  • PubChem. 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid (Related Structure Properties). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • DrugFuture. Solubility of Hydrochloride Salts in Organic Solvents (General Pharmacopeia Data).[1][2] USP 35–NF 30.[1][2] Available at: [Link][1][2]

  • ResearchGate. Synthesis and Biological Activity of Thiazolidinone Derivatives (Recrystallization Protocols). Available at: [Link]

Sources

Optimization

Troubleshooting oxidation steps in thiazolidine sulfone preparation

Technical Support Center: Thiazolidine S-Oxidation to Sulfones Ticket ID: THZ-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: What is your primary fail...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidine S-Oxidation to Sulfones

Ticket ID: THZ-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: What is your primary failure mode?

Before proceeding, identify the specific symptom hindering your workflow.

SymptomProbable CauseImmediate Action
Incomplete Conversion Reaction stops at Sulfoxide (

)
Check oxidant stoichiometry (>2.2 eq) and temperature.
Ring Decomposition Acid-catalyzed ring openingCheck pH; buffer reaction (e.g.,

with mCPBA).
N-Oxidation Unprotected amine interferenceEnsure N-protection (Boc, Cbz) or control pH.
Sticky/Impure Solid Inefficient byproduct removalModify workup to remove benzoic acid (mCPBA method).

Core Protocols & Optimization

We recommend two primary workflows based on scale and substrate sensitivity.

Method A: mCPBA Oxidation (Small Scale / High Sensitivity)

Best for: Complex substrates, mild conditions, rapid screening.

Protocol:

  • Dissolution: Dissolve thiazolidine (1.0 equiv) in

    
     (DCM). Cool to 0°C.[1][2][3]
    
  • Buffer (Critical): Add solid

    
     (3.0 equiv) if the thiazolidine ring is acid-sensitive.
    
  • Addition: Add m-chloroperbenzoic acid (mCPBA, 2.5 equiv) portion-wise over 15 minutes.

    • Note: mCPBA is often 70-77% pure; adjust mass calculation accordingly.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.[4][5]

  • Workup:

    • Quench with saturated aqueous

      
       (removes excess oxidant).
      
    • Wash organic layer with saturated

      
       (3x) to remove benzoic acid byproduct.
      
    • Dry over

      
       and concentrate.
      
Method B: Catalytic Oxidation (Scale-Up / Green Chemistry)

Best for: Gram-scale, cost-efficiency, avoiding aromatic byproducts.

Protocol:

  • Catalyst: Dissolve

    
     (Sodium tungstate, 0.05 equiv) in water.
    
  • Substrate: Add thiazolidine (1.0 equiv) in MeOH or Acetonitrile.

  • Oxidant: Add

    
     (2.5 - 3.0 equiv) dropwise at RT.
    
    • Exotherm Warning: Monitor internal temperature; keep <50°C to prevent ring stress.

  • Reaction: Stir 4–12 hours.

  • Workup: Quench with sulfite solution; extract with EtOAc.

Troubleshooting Matrix (Q&A)

Q1: My reaction stalls at the sulfoxide intermediate. Adding more oxidant doesn't help.

  • Root Cause: Steric hindrance or electronic deactivation after the first oxidation. The sulfoxide oxygen can hydrogen bond with the solvent or nearby protons, stabilizing the intermediate.

  • Solution:

    • Switch Solvent: Move from DCM to a more polar solvent like Acetonitrile (ACN) or use a DCM/MeOH mixture to disrupt H-bonding.

    • Temperature: Increase temperature to reflux (40°C for DCM, 60-80°C for ACN) only if the ring is thermally stable.

    • Catalysis: If using

      
      , ensure the pH is slightly acidic (pH 4-5) to activate the oxidant, or add a Tungstate catalyst.
      

Q2: I see multiple spots on TLC and my yield is low (Ring Opening).

  • Root Cause: The thiazolidine ring is essentially a cyclic hemiaminal thioether. Under acidic conditions (generated by mCPBA

    
     benzoic acid), the ring can open, leading to disulfides or hydrolysis products.
    
  • Solution:

    • Buffer System: You must scavenge the acid in situ. Add solid

      
       or 
      
      
      
      directly to the reaction flask (Method A).
    • Protect the Nitrogen: If the thiazolidine nitrogen is a free amine (

      
      ), it facilitates ring opening. Protect it as a carbamate (Boc/Cbz) or amide before oxidation.
      

Q3: How do I efficiently remove m-chlorobenzoic acid (mCBA)? It co-elutes with my sulfone.

  • Root Cause: mCBA is the byproduct of mCPBA. It is lipophilic and often streaks on silica.

  • Solution:

    • The "Basic" Wash: Ensure the aqueous

      
       wash is thorough. You can also use 
      
      
      
      if your product is base-stable.
    • Filtration: Cool the reaction mixture to -20°C. Most mCBA will precipitate; filter it off before aqueous workup.

    • Alternative Reagent: Switch to Oxone® (Potassium peroxymonosulfate) in MeOH/Water. The byproducts are water-soluble inorganic salts, eliminating this purification headache.

Data & Analysis: Confirming the Sulfone

You must distinguish between the Sulfide (SM), Sulfoxide (Intermediate), and Sulfone (Product).

Table 1: NMR Shift Diagnostics (General Trends)

MoietyProton EnvironmentTypical Shift (

ppm)
Multiplicity Change
Sulfide (SM)

3.0 - 3.5Distinct AB system or singlet
Sulfoxide (

)

3.8 - 4.2Diastereotopic splitting often increases due to chiral S center
Sulfone (

)

4.2 - 4.8Shifted downfield; S is achiral, spectrum simplifies vs Sulfoxide

Table 2: IR Spectroscopy Signatures

Functional GroupFrequency (

)
Intensity
Sulfoxide (

)
1030 - 1070Strong, Broad
Sulfone (

)
1120 - 1160 (Sym)Strong
1290 - 1350 (Asym)Strong

Visualizations

Figure 1: Reaction Pathway & Failure Points

ThiazolidineOxidation Start Thiazolidine (Sulfide) Inter Sulfoxide (Intermediate) (Chiral Center created) Start->Inter Oxidant (1 eq) Side2 N-Oxide (If N is unprotected) Start->Side2 mCPBA (No N-protection) Product Thiazolidine Sulfone (Target) Inter->Product Oxidant (>1 eq) Rate Limiting Step Side1 Ring Opening (Acidic Conditions) Inter->Side1 H+ (Acid Catalysis)

Caption: Stepwise oxidation pathway. Note that the second oxidation step (Sulfoxide to Sulfone) is often slower and requires forcing conditions or excess oxidant.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Check1 Is the ring intact? Start->Check1 Check2 Is conversion complete? Check1->Check2 Yes Action1 Buffer Reaction (Add NaHCO3) Check1->Action1 No (Decomposition) Action3 Increase Temp or Change Solvent Check2->Action3 Stuck at Sulfoxide Action4 Check Oxidant Quality (mCPBA degrades) Check2->Action4 No Reaction Action2 Protect Nitrogen (Boc/Cbz) Action1->Action2 Still failing?

Caption: Logic flow for addressing common synthetic failures in thiazolidine oxidation.

References

  • Kirihara, M., et al. (2010).[6] "Sulfone synthesis by oxidation." Synlett, 1557-1561.[6] Link

  • Frontier, A. (2026).[1] "Workup: mCPBA Oxidation." Not Voodoo (University of Rochester). Link

  • BenchChem Technical Support. (2025). "Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives." Link

  • Singh, F. V., et al. (2016).[5] "Selective Oxidation of Organosulphides using m-CPBA as oxidant." Der Pharma Chemica, 8(18), 419-423.[5] Link

  • Jana, N. K., & Verkade, J. G. (2003).[6] "Selective oxidation of sulfides to sulfoxides and sulfones."[4][7][8] Organic Letters, 5, 3787-3790.[6] Link

Sources

Troubleshooting

Technical Guide: Preventing Ring Opening During Thiazolidine 1,1-Dioxide Coupling

The following technical guide addresses the stability and coupling challenges associated with Thiazolidine 1,1-dioxide (Thz(O₂)) moieties in medicinal chemistry and peptide synthesis. Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and coupling challenges associated with Thiazolidine 1,1-dioxide (Thz(O₂)) moieties in medicinal chemistry and peptide synthesis.

Executive Summary & Chemical Context

Thiazolidine 1,1-dioxide (a cyclic sulfone) is a critical scaffold in drug development, particularly for DPP-4 inhibitors and protease inhibitors , where it serves as a metabolically stable, non-basic proline surrogate.

However, the sulfone group (


)  introduces significant electron-withdrawing effects, creating two primary chemical vulnerabilities during amide coupling:
  • Hyper-Acidity of

    
    -Protons:  The protons at C2  (between N and S) and C5  (adjacent to S) are highly acidic (
    
    
    
    in DMSO).
  • Susceptibility to Ring Opening: Under basic conditions, the ring is prone to

    
    -elimination (E1cB)  or Retro-Mannich-type  fragmentation, leading to sulfinates or acyclic vinyl sulfones.
    

This guide provides the mechanistic understanding and validated protocols to prevent these side reactions.

The Mechanism of Failure: Why the Ring Opens

Understanding the cause is the first step to prevention. The ring opening is almost exclusively base-catalyzed .

The E1cB / Retro-Mannich Pathway

When a strong or hindered base (e.g., DIPEA, DBU) is used, it can deprotonate the C2 or C5 position.

  • Path A (C2 Deprotonation): The anion at C2 is stabilized by the adjacent sulfone and nitrogen. This can trigger a Retro-Mannich reaction, cleaving the N-C2 bond and opening the ring to form a sulfinic acid derivative and an imine.

  • Path B (C5 Deprotonation): If the nitrogen is acylated (post-coupling) or if the ring strain allows, deprotonation at C5 can lead to

    
    -elimination  of the nitrogen, collapsing the ring into a vinyl sulfone.
    

RingOpeningMechanism cluster_conditions Risk Factors Thz Thiazolidine 1,1-Dioxide (Intact Ring) Anion Carbanion Intermediate (C2 or C5 Deprotonated) Thz->Anion Proton Abstraction (Fast) Base Strong Base (DIPEA/DBU) Base->Anion Transition Transition State (E1cB / Retro-Mannich) Anion->Transition Electronic Rearrangement Product Ring-Opened Byproducts (Sulfinates / Vinyl Sulfones) Transition->Product Irreversible Cleavage HighPH pH > 8.0 HighPH->Base Temp Temp > 0°C Temp->Transition Accelerates

Figure 1: Mechanistic pathway of base-induced ring opening in Thiazolidine 1,1-dioxides.

Troubleshooting & Optimization Logic

Q1: I am coupling a carboxylic acid TO the Thiazolidine 1,1-dioxide amine. The yield is low, and I see byproducts. What is happening?

Diagnosis: The secondary amine of Thz(O₂) is extremely non-nucleophilic due to the electron-withdrawing sulfone. Standard coupling conditions (e.g., EDC/HOBt) are often too slow, prompting researchers to add more base or heat, which triggers ring opening.

Solution: The "Acid Chloride - Weak Base" Strategy Avoid carbodiimides. Use highly reactive electrophiles that require minimal base.

  • Recommended Reagent: Bis(trichloromethyl)carbonate (BTC / Triphosgene) or Ghosez's Reagent .

  • Recommended Base: 2,4,6-Collidine (Sym-collidine).

    • Why? Collidine is a weak, non-nucleophilic base (

      
      ) that is sufficient to neutralize the HCl generated but too weak to deprotonate the C2/C5 positions of the sulfone ring.
      
Q2: I am coupling the Thiazolidine 1,1-dioxide carboxylic acid TO an amine. I see racemization.

Diagnosis: The


-proton (C4) is activated by both the carbonyl and the sulfone (via induction). It is highly labile.
Solution: 
  • Avoid: HATU/HBTU with DIPEA (causes rapid racemization).

  • Use: T3P (Propylphosphonic anhydride) or DIC/Oxyma .

  • Condition: Maintain reaction temperature at -10°C to 0°C .

Q3: Which base should I strictly avoid?

Strictly Avoid: DBU , DMAP (in stoichiometric amounts), and excess DIPEA .

  • Reason: These bases are strong enough to generate the carbanion at C2/C5, initiating the elimination cascade.

Validated Experimental Protocols

Protocol A: Coupling to Thz(O₂) Amine (Difficult Nucleophile)

Use this when attaching an acid to the Thiazolidine nitrogen.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Thiazolidine 1,1-dioxide HCl salt (1.1 equiv)

  • BTC (Triphosgene) (0.35 equiv)

  • 2,4,6-Collidine (3.0 - 5.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and Collidine (3.0 equiv) in anhydrous DCM under

    
    . Cool to 0°C .[2]
    
  • Acid Chloride Formation: Add BTC (dissolved in minimal DCM) dropwise. Stir at 0°C for 30–60 minutes. Note: This generates the acid chloride in situ without strong base.

  • Coupling: Add the Thiazolidine 1,1-dioxide (salt) and remaining Collidine (2.0 equiv).

  • Reaction: Allow to warm only to room temperature. Monitor by LCMS.[2]

  • Workup: Quench with water. Wash with 0.5M HCl (to remove collidine) and sat.

    
     .
    
    • Self-Validation Check: The acidic wash removes the base rapidly, preventing post-reaction degradation.

Protocol B: Coupling Thz(O₂) Acid to an Amine (Racemization Prone)

Use this when the Thiazolidine ring contains the carboxylic acid.

Reagents:

  • Thz(O₂)-COOH (1.0 equiv)

  • Amine Partner (1.1 equiv)[3]

  • T3P (50% in EtOAc) (1.5 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: EtOAc or DMF

Step-by-Step:

  • Setup: Dissolve Thz(O₂)-COOH and the Amine in EtOAc. Cool to -10°C (ice/salt bath).

  • Base Addition: Add NMM. NMM is weaker than DIPEA and reduces racemization risk.

  • Coupling: Add T3P solution dropwise.

  • Incubation: Stir at -10°C for 1 hour, then slowly warm to 0°C. Do not heat.

  • Workup: Standard acidic/basic wash.

Comparative Data: Base & Reagent Selection

Coupling ReagentBase UsedRisk of Ring OpeningRisk of RacemizationRecommendation
HATU DIPEA High High Avoid (Too basic/active)
EDC / HOBt NMM LowModerateGood for standard cases
Acid Chloride (BTC) Collidine Very Low LowBest for Thz(O₂) Amine
T3P Pyridine/NMM Very LowVery Low Best for Thz(O₂) Acid

References

  • Page, M. I. (1985). "Opening of the thiazolidine ring of penicillin derivatives." Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • Kalia, D., et al. (2018).[5] "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." Chemical Communications. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Thiazolidine 1,1-dioxide vs. Proline in Peptide Conformation

The following guide is structured to serve as an advanced technical resource for researchers in peptide chemistry and structural biology. It moves beyond basic definitions to explore the mechanistic, electronic, and ther...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced technical resource for researchers in peptide chemistry and structural biology. It moves beyond basic definitions to explore the mechanistic, electronic, and thermodynamic distinctions between Proline and its sulfone analogue, Thiazolidine 1,1-dioxide.

Executive Summary: The Passive vs. Active Constrainer

In the toolkit of peptidomimetics, Proline (Pro) is the standard "passive" constrainer. It restricts conformational space primarily through steric hindrance and ring geometry, forcing the backbone into specific manifolds (typically


).

Thiazolidine 1,1-dioxide (


) , the sulfone analogue of proline, acts as an "active" constrainer. It introduces two critical modifications:
  • Electronic Polarization: The strong electron-withdrawing sulfone group alters the Lewis basicity of the amide nitrogen, influencing cis/trans isomerization rates.

  • Hydrogen Bonding Capability: Unlike Proline, which is a hydrogen bond acceptor "dead end" on the ring,

    
     possesses two sulfone oxygens capable of serving as H-bond acceptors, enabling novel intramolecular networks that can stabilize turns or disrupt helices.
    

This guide details the structural consequences of substituting Pro with


, supported by experimental protocols for synthesis and validation.

Structural & Electronic Comparison

The fundamental difference lies in the ring composition at position 4 (gamma-position relative to the carbonyl).

FeatureL-Proline (Pro)L-Thiazolidine-4-carboxylic acid (Thz)L-Thiazolidine 1,1-dioxide (

)
Ring Atom 4 Methylene (

)
Sulfide (

)
Sulfone (

)
Electronic Nature Non-polar, aliphaticSoft nucleophile, lipophilicPolar, strong Electron Withdrawing Group (EWG)
H-Bond Potential None on ringNone2 Acceptors (Sulfone oxygens)
Ring Puckering Flexible (endo

exo)
Favors endo; Low barrierRigid; often adopts "Twist" conformation due to steric bulk

~4.0 (Favors trans)~2.8 (Increased cis population)Variable (Sterics destabilize trans; H-bonds can lock specific isomers)
Helix Stability Stabilizes Polyproline II (PPII)Destabilizes PPIIStrongly Destabilizes PPII & Collagen Triple Helix
The "Twist" Factor

While Proline oscillates between


-endo (favored in cis-peptide bonds) and 

-exo (favored in trans-peptide bonds),

is sterically crowded on both faces of the ring. Crystallographic and computational studies suggest

often adopts a twisted ring conformation to relieve steric strain between the sulfone oxygens and the peptide backbone. This twist is the primary driver for its helix-disrupting capability.

Conformational Impact Analysis

Cis/Trans Isomerization Kinetics

The peptide bond preceding Proline has a significant population of the cis isomer (~10-30% in water) due to the small energy difference (


 kJ/mol) between isomers.
  • Thz (Sulfide): The sulfur atom increases the cis population relative to Proline. This is attributed to the endo pucker preference which correlates with cis stability.[1]

  • Thz-Dioxide (Sulfone): The electron-withdrawing effect of the sulfone reduces the electron density on the amide nitrogen. This lowers the double-bond character of the amide (

    
    ), potentially lowering the rotational energy barrier  (
    
    
    
    ) for isomerization. However, the bulky sulfone oxygens introduce steric clashes that destabilize the compact cis form in many contexts, making
    
    
    a tool to destabilize standard secondary structures rather than simply locking one isomer.
Hydrogen Bonding Networks

The most distinct advantage of


 is its ability to act as a hydrogen bond acceptor.
  • Application: In

    
    -turns, the sulfone oxygen can accept a hydrogen bond from the amide proton of residue 
    
    
    
    or
    
    
    , mimicking the role of Aspartate or Asparagine side chains but within a constrained cycle. This allows for the design of hyper-stable turns that Proline cannot support.
Visualization of Conformational Logic

ConformationLogic Pro Proline (Aliphatic Ring) Effect_Pro Standard PPII Helix Beta-Turn (Type VI) Pro->Effect_Pro Steric Restriction Thz Thiazolidine (Sulfide Ring) ThzO2 Thz 1,1-Dioxide (Sulfone Ring) Thz->ThzO2 Oxidation Effect_Thz Increased Cis % Destabilized Helix Thz->Effect_Thz Endo Bias Effect_ThzO2 Helix Breaker Novel H-Bond Acceptor Twisted Pucker ThzO2->Effect_ThzO2 Steric Bulk + Polarity

Figure 1: Comparative logic flow of structural modifications and their conformational consequences.

Experimental Protocols

Synthesis of Thz(O2)-Containing Peptides

Direct incorporation of pre-oxidized


 building blocks is possible, but on-resin oxidation of Thz residues is often more efficient for SPPS, avoiding solubility issues of the polar sulfone during chain assembly.

Protocol: On-Resin Oxidation of Thiazolidine to Thiazolidine 1,1-dioxide

Reagents:

  • Resin-bound peptide: Containing L-Thiazolidine-4-carboxylic acid (Thz).

  • Oxidant:

    
    -Chloroperbenzoic acid (mCPBA) or Oxone®.
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize the peptide using standard Fmoc-SPPS. Use Fmoc-L-Thz-OH as the building block. Ensure all other oxidation-sensitive residues (Met, Cys, Trp) are protected or not present, as this protocol is global.

    • Note: If Met/Trp are present, use selective oxidation strategies or incorporate Fmoc-L-Thz(

      
      )-OH directly.
      
  • Swelling: Swell the resin (100 mg) in DCM (3 mL) for 15 min.

  • Oxidation Reaction:

    • Dissolve mCPBA (2-4 equivalents relative to Thz) in DCM (2 mL).

    • Add solution to the resin.

    • Agitate at Room Temperature (RT) for 2 hours .

    • Mechanism:[2][3][4][5][6][7] The sulfide is oxidized first to the sulfoxide (

      
      ), then to the sulfone (
      
      
      
      ).
  • Washing: Drain and wash resin thoroughly:

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

  • Verification: Analyze via LC-MS. The mass shift will be +32 Da (addition of two oxygens) relative to the Thz-peptide.

Experimental Validation of Conformation

To confirm the impact of


 on your specific sequence, use the following self-validating system.

Method: NMR Determination of K_cis/trans

  • Sample Prep: Dissolve 2-5 mg of peptide in 500

    
    L of 
    
    
    
    or
    
    
    .
  • Acquisition: Acquire 1D

    
    H-NMR spectra.
    
  • Signal Identification: Focus on the

    
    -proton (
    
    
    
    ) signals of the Thz(
    
    
    ) residue.
    • Trans isomer: Typically appears downfield (closer to 4.8 - 5.2 ppm).

    • Cis isomer: Typically appears upfield (closer to 4.2 - 4.6 ppm).

    • Validation: Use NOESY (Nuclear Overhauser Effect Spectroscopy).

      • Cis: Strong NOE between

        
         and 
        
        
        
        .
      • Trans: Strong NOE between

        
         (ring protons next to N) and 
        
        
        
        .
  • Calculation: Integrate the distinct peaks.

    
    
    

Summary Data Table

PropertyProline (Control)Thiazolidine 1,1-dioxide (Experimental)
Mass Shift 0 (Reference)+50 Da (vs Pro) / +32 Da (vs Thz)
Polarity HydrophobicHydrophilic (Sulfone is polar)
Collagen Helix StabilizingDestabilizing (Twist disrupts packing)
Turn Propensity High (Type I/II/VI)High (Stabilized by H-bonds)
Chemical Stability HighHigh (Sulfone is chemically inert)
Workflow Diagram for Stability Testing

Workflow Start Start: Peptide Design Decision Contains Met/Trp? Start->Decision Synth SPPS with Fmoc-Thz-OH Oxid On-Resin Oxidation (mCPBA, 2h) Synth->Oxid Cleave TFA Cleavage & Purification Oxid->Cleave Anal Analysis (CD & NMR) Cleave->Anal Decision->Synth No Direct Use Fmoc-Thz(O2)-OH Building Block Decision->Direct Yes Direct->Cleave Result Determine K_cis/trans & Helix Stability Anal->Result

Figure 2: Decision tree for synthesizing and validating Thz(O2) peptides.

References

  • Hsu, T. L., & Horng, J. C. (2023). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Protein Science, 32(6), e4650.[8] Link

  • Lin, Y. J., et al. (2014). The impact of 4-thiaproline on polyproline conformation.[9][10] Journal of Peptide Science, 20(9). Link

  • Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-625. Link

  • Newberry, R. W., & Raines, R. T. (2016). The n→π interaction.* Accounts of Chemical Research, 50(8), 1838-1846. Link

  • Steiner, T., et al. (2008). Synthetic biology of proteins: tuning GFPs folding and stability with fluoroproline.[1] PLoS One, 3(2), e1680.[1] Link

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Comparative

A Comparative Guide to the Conformational Analysis of Thiazolidine 1,1-Dioxide Containing Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Conformational Control in Peptide Therapeutics Peptides are promising therapeutic agents due to their high specificity and poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely stemming from their inherent conformational flexibility. To overcome these limitations, medicinal chemists often introduce modifications to the peptide backbone to constrain its conformation into a bioactive state. One such modification is the incorporation of a thiazolidine 1,1-dioxide ring, a unique scaffold with the potential to impart significant structural rigidity.

The thiazolidine 1,1-dioxide moiety is a five-membered heterocyclic ring containing both a sulfonamide and a sulfone group. This combination of functionalities is expected to exert a profound influence on the local peptide conformation due to the steric bulk and distinct electronic properties of the sulfone group, as well as the constrained nature of the cyclic system. Understanding the precise conformational effects of this modification is paramount for its rational application in drug design. This guide will delve into the analytical techniques and comparative frameworks necessary to elucidate the structural impact of the thiazolidine 1,1-dioxide scaffold on peptide architecture.

Comparative Analysis of Thiazolidine 1,1-Dioxide with Other Peptidomimetics

The introduction of a thiazolidine 1,1-dioxide into a peptide backbone is hypothesized to act as a potent conformational constraint, potentially inducing specific secondary structures like β-turns. To understand its unique contribution to peptide structure, it is essential to compare it with other well-established peptidomimetics.

PeptidomimeticPrimary Conformational EffectKey Structural FeaturesAnticipated Advantages of Thiazolidine 1,1-Dioxide
Proline Induces kinks and turns in the peptide chain; restricts the φ dihedral angle.Five-membered cyclic imino acid.The sulfone group in thiazolidine 1,1-dioxide is expected to introduce additional steric hindrance and unique hydrogen bonding capabilities, potentially leading to more defined and predictable turn structures.
Thiazolidine Acts as a proline analogue, influencing cis-trans isomerization of the preceding peptide bond and favoring turn conformations.[1]Five-membered heterocyclic ring containing sulfur.The oxidation of the sulfur to a sulfone introduces a tetrahedral geometry and two hydrogen bond acceptors, which could further stabilize specific turn types through interactions with backbone amides.
β-turn Mimetics (e.g., dibenzofuran-based) Rigid scaffolds that lock the peptide into a specific β-turn conformation.[2]Often larger, aromatic structures incorporated into the backbone.Thiazolidine 1,1-dioxide offers a smaller, more "amino acid-like" modification that may be less disruptive to the overall peptide structure and interactions with its target.
Acyclic Sulfonamides Can adopt conformations different from standard peptide bonds, with lower rotational barriers around the S-N bond, leading to increased flexibility in some contexts.[3]Replacement of a peptide bond with a sulfonamide linkage.The cyclic nature of the thiazolidine 1,1-dioxide ring is expected to rigidify the sulfonamide moiety, preventing the flexibility seen in acyclic versions and enforcing a more defined local conformation.

Elucidating the Conformation: A Multi-pronged Approach

A comprehensive understanding of the conformational landscape of thiazolidine 1,1-dioxide containing peptides requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.[4]

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system. This is crucial for assigning the proton resonances to their respective residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are essential for 3D structure calculation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is preferred for smaller peptides.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the NMR data.

Causality Behind Experimental Choices: The combination of TOCSY and NOESY is fundamental for sequential assignment and the determination of through-space proximities, which define the peptide's fold. The choice between NOESY and ROESY is dictated by the rotational correlation time of the peptide, ensuring accurate distance measurements.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[5]

Experimental Protocol: Peptide Crystallization and Structure Determination

  • Peptide Purification: The peptide must be of very high purity (>98%) for successful crystallization.

  • Crystallization Screening: A wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) are screened using techniques like hanging drop or sitting drop vapor diffusion.

  • Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they are cryo-protected and diffraction data is collected using a synchrotron X-ray source.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are determined and refined.

Self-Validation: The quality of the final crystal structure is validated by metrics such as the R-factor and R-free, which measure the agreement between the structural model and the experimental diffraction data.

Computational Modeling: In Silico Insights into Conformational Preferences

Computational methods, particularly molecular dynamics (MD) simulations, can provide a dynamic view of the peptide's conformational landscape and complement experimental data.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The peptide structure is placed in a simulation box with a chosen solvent model (e.g., TIP3P water).

  • Energy Minimization: The system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

  • Production Run: A long-timescale MD simulation is run to sample the conformational space of the peptide.

  • Analysis: The trajectory from the MD simulation is analyzed to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.

Authoritative Grounding: The force fields used in MD simulations are parameterized based on experimental data and quantum mechanical calculations, providing a physically realistic model of the molecular interactions.

Visualizing Conformational Hypotheses and Workflows

Diagram 1: Hypothesized β-turn Induction by Thiazolidine 1,1-Dioxide

G cluster_peptide Peptide Backbone i-1 Residue i-1 i Residue i (Thiazolidine 1,1-dioxide) i-1->i H-bond Potential Intramolecular Hydrogen Bond i-1->H-bond i+1 Residue i+1 i->i+1 i+2 Residue i+2 i+1->i+2 i+2->H-bond caption Hypothesized β-turn stabilization.

Caption: Hypothesized β-turn stabilization.

Diagram 2: Integrated Workflow for Conformational Analysis

G Synthesis Peptide Synthesis Purification Purification & Characterization Synthesis->Purification NMR NMR Spectroscopy (TOCSY, NOESY, HSQC) Purification->NMR Xray X-ray Crystallography Purification->Xray MD Molecular Dynamics Simulation Purification->MD Structure Conformational Ensemble NMR->Structure Xray->Structure MD->Structure caption Integrated analytical workflow.

Caption: Integrated analytical workflow.

Conclusion: A Powerful New Tool for Peptide Design

The incorporation of a thiazolidine 1,1-dioxide moiety into a peptide backbone represents a novel and promising strategy for conformational constraint. While direct experimental data is still emerging, insights from related sulfone- and sulfonamide-containing systems suggest that this modification has the potential to be a potent inducer of specific secondary structures, such as β-turns. The analytical workflow outlined in this guide, combining NMR spectroscopy, X-ray crystallography, and computational modeling, provides a robust framework for elucidating the precise conformational impact of this unique peptidomimetic. A thorough understanding of its structural effects will undoubtedly pave the way for its successful application in the design of next-generation peptide therapeutics with enhanced stability and bioactivity.

References

  • D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Hegde, S., & Rao, M. R. (2020). In silico modelling and molecular dynamics simulation studies of thiazolidine based PTP1B inhibitors. Journal of Biomolecular Structure and Dynamics, 38(12), 3563-3576. [Link]

  • Campiglia, P., Gomez-Monterrey, I., Carotenuto, A., Lama, T., Diurno, M. V., Bertamino, A., ... & Grieco, P. (2006). Design and synthesis of small libraries of peptidomimetics based on a thiazolidine moiety. Letters in Organic Chemistry, 3(7), 419-425. [Link]

  • Gante, J. (1994). Sulfonamides as isosteres of peptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Brouillette, Y., Sévigny, G., & Lajoie, G. A. (2003). Synthesis and conformational analysis of a cyclic peptide containing a sulfonamide bond. The Journal of organic chemistry, 68(26), 9966-9973. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

  • Adzhubei, A. A., Sternberg, M. J., & Makarov, A. A. (2013). Polyproline-II helix in proteins: structure and function. Journal of molecular biology, 425(12), 2100-2132. [Link]

  • Gessner, C. R., & Barchi, J. J. (2015). A newcomer's guide to peptide crystallography. Biopolymers, 104(5), 413-426. [Link]

  • Zhang, Z., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical biochemistry, 233(1), 18-26. [Link]

  • Sato, K., Tanaka, S., Yamamoto, K., Tashiro, Y., Narumi, T., & Mase, N. (2020). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 56(42), 5651-5654. [Link]

  • Abell, A. D., & Foulds, G. J. (2001). 1, 2, 5-Thiadiazolidin-3-one 1, 1-dioxide: a powerful scaffold for probing the S′subsites of (chymo) trypsin-like serine proteases. Archives of biochemistry and biophysics, 385(1), 162-169. [Link]

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of computational chemistry, 27(5), 586-600. [Link]

  • Kilburn, J. P., Hegde, V., & Chatterjee, J. (2019). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Journal of visualized experiments: JoVE, (148), e59695. [Link]

  • Karle, I. L. (2001). Controls over the conformations of peptides: a comparison of the results from crystal structure determinations and from NMR. Biopolymers, 60(4), 245-263. [Link]

  • D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]

  • McPherson, A. (2004). Introduction to protein crystallography. Methods, 34(3), 254-265. [Link]

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of computational chemistry, 27(5), 586-600. [Link]

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